molecular formula C16H22N2O3S B1662255 Pirlindole mesylate CAS No. 207572-66-5

Pirlindole mesylate

Cat. No.: B1662255
CAS No.: 207572-66-5
M. Wt: 322.4 g/mol
InChI Key: PVUYTBQAVAYLDE-UHFFFAOYSA-N
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Description

Pirlindole mesylate is a reversible and selective inhibitor of monoamine oxidase A (MAO-A). It is primarily used as an antidepressant and has shown efficacy in treating major depressive disorders and fibromyalgia. This compound also exhibits antiviral properties, particularly against enterovirus D68 and coxsackievirus B3 .

Mechanism of Action

Target of Action

Pirlindole mesylate primarily targets the Monoamine Oxidase A (MAO-A) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as norepinephrine and serotonin .

Mode of Action

This compound acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, this compound prevents the breakdown of monoamines, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission, which can alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system . By inhibiting MAO-A, this compound prevents the degradation of monoamines, leading to an increase in the levels of these neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression.

Pharmacokinetics

This compound is significantly metabolized through the hepatic system . Studies in animals have shown that Pirlindole has a bioavailability of between 20 and 30% due to the hepatic first-pass effect . The elimination of the drug varies between species, with rats mainly eliminating the unconjugated drug and dogs mostly eliminating the conjugated drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of monoaminergic neurotransmission . By inhibiting the breakdown of monoamines, this compound increases the availability of these neurotransmitters, leading to enhanced neurotransmission . This can result in improved mood and reduced symptoms of depression.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism and bioavailability can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with this compound . .

Biochemical Analysis

Biochemical Properties

Pirlindole mesylate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect . Additionally, this compound has been found to inhibit enterovirus-D68 and coxsackievirus B3 (CV-B3) .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAO-A, it prevents the breakdown of norepinephrine and serotonin, which are crucial for mood regulation . This inhibition leads to elevated levels of these neurotransmitters, enhancing mood and alleviating depressive symptoms. Furthermore, this compound has been shown to stimulate the central nervous system, rather than exhibiting a sedative effect .

Molecular Mechanism

The primary mechanism of action of this compound is the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, serotonin, and dopamine in the brain . The elevated levels of these neurotransmitters are thought to contribute to the antidepressant effects of this compound. Additionally, this compound has been shown to inhibit the replication of enterovirus-D68 and coxsackievirus B3 (CV-B3) by targeting viral protein 2C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . Studies in dogs and rats have shown that the drug is eliminated mainly as unconjugated drug in rats and mostly as conjugated drug in dogs . The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving dogs and rats, the bioavailability of this compound was found to be between 20 and 30% due to the hepatic first-pass effect . The drug’s efficacy and safety have been demonstrated in numerous studies, with a focus on its antidepressant effects and its potential for treating fibromyalgia . High doses of this compound may lead to toxic or adverse effects, which need to be carefully monitored in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of norepinephrine and serotonin. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination .

Transport and Distribution

This compound is well absorbed with a bioavailability of 90% . The drug is transported and distributed within cells and tissues, primarily through the hepatic system. The mesylate salt form of pirlindole offers increased solubility for in vitro experiments, which is essential for biochemical assays . The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A) . The drug’s localization within specific cellular compartments, such as the mitochondria, is essential for its activity and function. The inhibition of MAO-A by this compound impacts the production of reactive oxygen species, which can influence cellular processes and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirlindole mesylate typically involves the following steps:

    Formation of the Pyrazino[3,2,1-jk]carbazole Core: The core structure is synthesized through a series of cyclization reactions starting from appropriate precursors.

    Methylation: The core structure is then methylated to introduce the methyl group at the desired position.

    Mesylation: The final step involves the conversion of the compound to its mesylate salt form by reacting with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pirlindole mesylate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.

Scientific Research Applications

Pirlindole mesylate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of MAO-A inhibitors and their interactions with other molecules.

    Biology: Research focuses on its antiviral properties and its effects on cellular processes.

    Medicine: this compound is studied for its antidepressant effects and its potential in treating fibromyalgia and other neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

Pirlindole mesylate is often compared with other MAO-A inhibitors, such as:

    Moclobemide: Another reversible MAO-A inhibitor used as an antidepressant.

    Clorgyline: An irreversible MAO-A inhibitor with potent antidepressant effects.

    Metralindole: A compound structurally similar to pirlindole with similar pharmacological properties.

Uniqueness

This compound is unique due to its reversible inhibition of MAO-A, which reduces the risk of dietary interactions (e.g., the “cheese effect”) commonly associated with irreversible MAO inhibitors. Its dual role as an antidepressant and antiviral agent also distinguishes it from other MAO-A inhibitors .

Properties

IUPAC Name

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUYTBQAVAYLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045660
Record name Pirlindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-66-5
Record name 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207572-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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